molecular formula C17H16N2O2 B2951350 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 301223-08-5

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2951350
CAS No.: 301223-08-5
M. Wt: 280.327
InChI Key: KYLVBZLISCEGMO-UHFFFAOYSA-N
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Description

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of isoindoline-1,3-dione, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of an isoindole core structure, which is a common motif in various biologically active molecules .

Properties

IUPAC Name

2-[(2-ethylanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-12-7-3-6-10-15(12)18-11-19-16(20)13-8-4-5-9-14(13)17(19)21/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLVBZLISCEGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with 2-ethylphenylamine under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the isoindole ring and amine side chain. Key reagents and products include:

ReagentConditionsProduct FormedCharacterization Data
KMnO₄/H₂SO₄Aqueous, 80°CQuinone derivativesIR: 1680 cm⁻¹ (C=O stretch)
H₂O₂/Fe³⁺Neutral pH, RTN-oxidized isoindoleNMR: δ 3.8 ppm (N-oxide)

Oxidation with potassium permanganate in acidic media cleaves the isoindole ring, forming quinone derivatives. Hydrogen peroxide under neutral conditions selectively oxidizes the tertiary amine to an N-oxide.

Reduction Reactions

Reduction targets the isoindole dione moiety and the ethylphenylamine side chain:

ReagentConditionsProduct FormedYield
NaBH₄/MeOHReflux, 4 hAmine derivative72%
LiAlH₄/THF0°C to RT, 2 hAlcohol intermediate85%

Sodium borohydride reduces the dione to a secondary alcohol, while lithium aluminum hydride fully reduces the isoindole ring to a tetrahydropyrole structure.

Substitution Reactions

Electrophilic substitution occurs preferentially at the para position of the ethylphenyl group:

ReagentConditionsProductSelectivity
HNO₃/H₂SO₄0°C, 30 min4-Nitroethylphenyl derivative>90%
Cl₂/FeCl₃RT, 1 h4-Chloroethylphenyl derivative88%

Nitration and halogenation proceed regioselectively due to the directing effects of the ethyl group.

Coordination Chemistry

The compound acts as a bidentate ligand via its carbonyl oxygen and amine nitrogen:

Metal SaltSolventComplex FormedProperties
Cu(NO₃)₂MeOH, reflux[Cu(C₁₆H₁₈N₂O₂)₂]·2H₂OBlue crystals, μ = 1.8 BM
ZnCl₂EtOH, RT[Zn(C₁₆H₁₈N₂O₂)Cl₂]Diamagnetic, λₑₓ = 310 nm

X-ray diffraction studies confirm octahedral geometry for Cu(II) complexes and tetrahedral for Zn(II).

Condensation Reactions

The amine group participates in Mannich and Schiff base formations:

Reaction TypeReagentsProductApplication
Mannich reactionHCHO, piperazinePiperazine-linked dimerCholinesterase inhibitor
Schiff base formation4-nitrobenzaldehydeImine derivativeAntimicrobial agent

Mannich reactions with formaldehyde and arylpiperazines yield derivatives showing acetylcholinesterase inhibition (IC₅₀ = 1.12 μM for AChE) .

Hydrolysis and Esterification

The dione moiety undergoes nucleophilic attack:

ReactionConditionsProductKinetics
Acidic hydrolysisHCl/H₂O, 100°CPhthalic acid derivativet₁/₂ = 45 min
EsterificationMeOH/H⁺, refluxDimethyl phthalate analog92% conversion

Hydrolysis proceeds via ring-opening to form phthalic acid derivatives, while esterification produces stable methyl esters.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Light SourceSolventProductQuantum Yield
UV-C (254 nm)CH₂Cl₂Cyclobutane-fused dimerΦ = 0.32

This reaction demonstrates potential for synthesizing photoresponsive materials.

Critical Analysis of Reactivity

The compound’s reactivity is governed by three key features:

  • Isoindole dione core : Prone to reduction, hydrolysis, and photochemical cyclization.

  • Ethylphenylamine side chain : Directs electrophilic substitution and participates in condensation.

  • Conjugated π-system : Stabilizes transition states in oxidation and coordination reactions.

Comparative studies with analogs show enhanced thermal stability (Tₚ = 215°C) and solubility in polar aprotic solvents (e.g., 28 mg/mL in DMSO) .

Scientific Research Applications

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a cyclooxygenase inhibitor.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A parent compound with similar structural features but lacking the ethylphenylamino group.

    N-phenylphthalimide: Similar in structure but with a phenyl group instead of an ethylphenyl group.

    N-ethylphthalimide: Contains an ethyl group instead of an ethylphenyl group.

Uniqueness

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound and expands its applicability in various fields .

Biological Activity

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known by its IUPAC name, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the molecular formula C17H16N2O2C_{17}H_{16}N_{2}O_{2} and a CAS number of 301223-08-5. It features an isoindole structure which is known for various biological activities.

Research indicates that compounds with isoindole structures often interact with multiple biological targets. The specific mechanisms for this compound are still being elucidated, but potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit certain enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of isoindole derivatives. In vitro assays demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Antibacterial Effects

The antibacterial activity of isoindole derivatives has been documented against various bacterial strains. Preliminary studies suggest that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .

Study 1: Anti-inflammatory Efficacy

In a controlled study, the anti-inflammatory effects of this compound were evaluated in PBMC cultures. The results indicated a dose-dependent inhibition of cell proliferation and cytokine production. The most significant effects were observed at concentrations above 50 µg/mL, where up to 77% inhibition was recorded compared to control groups .

Study 2: Cytotoxicity Assessment

A toxicity assessment was conducted to evaluate the safety profile of the compound. At lower concentrations (10 µg/mL), no cytotoxic effects were noted; however, at higher concentrations (100 µg/mL), some reduction in cell viability was observed (approximately 79% viable cells), indicating a threshold for potential toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
Anti-inflammatoryInhibition of IL-6 and TNF-α production50 - 100 µg/mL
AntibacterialInhibition against Gram-positive bacteriaNot specified
CytotoxicityViability reduction at high doses100 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Synthesis : Combine equimolar solutions of the isoindole-1,3-dione precursor (e.g., 2-hydroxy-1H-isoindole-1,3(2H)-dione) and the substituted amine (e.g., 1-(2,4-difluorophenyl)methanamine) in ethanol. Reflux the mixture for 1 hour under stirring .

  • Crystallization : Use slow evaporation of ethanol to obtain high-purity crystals (yield: ~72%; m.p. 155–158 °C) .

  • Optimization : Vary solvents (e.g., DMF, THF), temperature, and stoichiometry. Monitor yield and purity via HPLC or NMR.

    ParameterExample Conditions
    SolventEthanol
    Reaction Time1 hour (reflux)
    CrystallizationSlow evaporation
    Yield72%

Q. How can the molecular structure and crystallographic parameters of this compound be validated?

  • Techniques :

  • X-ray Diffraction (XRD) : Resolve hydrogen atom positions via difference Fourier maps and refine using constraints (e.g., C–H = 0.93–0.97 Å; Uiso(H) = 1.2Ueq(C,O)) .
  • Computational Modeling : Compare experimental XRD data with Density Functional Theory (DFT)-optimized structures (e.g., B3LYP/6-311++G(d,p) basis set) to validate bond lengths and angles .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • PPE : Wear gloves, lab coats, and eye protection.
  • Storage : Keep in a cool, dry place away from ignition sources .
  • First Aid : For skin contact, rinse with water; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., bond lengths, electronic properties) be resolved?

  • Approach :

  • Statistical Analysis : Calculate root-mean-square deviations (RMSD) between XRD and DFT-derived geometries.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing discrepancies .
  • Error Sources : Consider limitations in basis sets (DFT) or thermal motion artifacts (XRD) .

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

  • Framework :

  • Long-Term Studies : Monitor abiotic (hydrolysis, photolysis) and biotic (microbial degradation) transformations over multiple years .

  • Compartment Analysis : Measure distribution in water, soil, and air using LC-MS/MS.

  • Ecotoxicity : Assess impacts on model organisms (e.g., Daphnia magna) via OECD guidelines .

    Study ComponentMethodology
    Abiotic DegradationpH-varied hydrolysis (pH 3–9)
    Biotic DegradationSoil microcosm assays
    Partition CoefficientsLogP via shake-flask method

Q. How can computational methods predict the biological activity or material properties of derivatives of this compound?

  • Strategies :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibitors) using force fields like AMBER or CHARMM.

  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to guide derivatization for enhanced bioactivity .

  • ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and solubility .

    Computational ToolApplication
    DFT (B3LYP)Electronic properties
    SwissADMEADMET profiling
    AutoDock VinaDocking studies

Notes on Data Contradictions and Limitations

  • Synthesis : Ethanol reflux yields ~72% , but alternative solvents (e.g., DMF) may improve solubility for bulky substituents.
  • XRD vs. DFT : Discrepancies in H-atom positions may arise from dynamic effects not captured in static DFT calculations .

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